英霍芬利特高二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

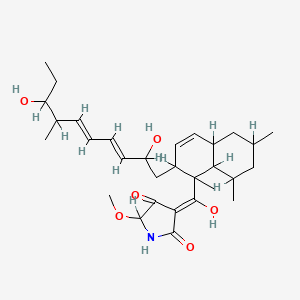

The Inhoffen-Lythgoe diol is a significant compound derived from vitamin D2, known for its utility in the synthesis of various vitamin D analogues and derivatives. It is named after the chemists who first synthesized it, providing a foundation for numerous studies in organic and medicinal chemistry.

Synthesis Analysis

A formal synthesis of the Inhoffen-Lythgoe diol featured a novel intermolecular Diels-Alder strategy, utilizing an intact C(20) stereocentre as part of a diene unit to directly elaborate the stereocentres at C(13) and C(17) of the hydrindan ring system (Brandes, Grieco, & Garner, 1988). Additionally, efficient syntheses of the Inhoffen-Lythgoe diol from commercially available precursors have been reported, underscoring its accessibility for further chemical investigations (Meyer, Rentsch, & Marti, 2014).

Molecular Structure Analysis

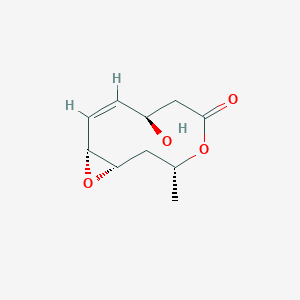

The molecular structure of the Inhoffen-Lythgoe diol is foundational for understanding its reactivity and the synthesis of complex molecules. Its structure includes a hydrindan ring system, which is crucial for the synthesis of various analogues and derivatives, providing insights into the stereochemical outcomes of reactions involving this diol.

Chemical Reactions and Properties

The Inhoffen-Lythgoe diol serves as a precursor in the synthesis of numerous vitamin D analogues, demonstrating a wide range of chemical reactivity. It has been used in reactions such as the Julia-Lythgoe olefination, which is crucial for the formation of alkenes from phenyl sulfones and aldehydes or ketones (Anilkumar, Varsha, & Radhika, 2023). This olefination process is a key step in many total syntheses of natural products.

科学研究应用

Diels-Alder 反应和英霍芬-利特高二醇的合成:一种新颖的分子间 Diels–Alder 策略用于英霍芬-利特高二醇的正式合成,利用二烯单元在氢化茚满环系中创建手性中心 (Brandes, Grieco, & Garner, 1988)。

抗增殖活性:在探索抗增殖活性的研究中,发现英霍芬-利特高二醇本身无活性,而某些酯和酰胺连接的侧链类似物在人癌细胞系中显示出适度的体外生长抑制 (Deberardinis, Lemieux, & Hadden, 2013)。

维生素 D3 类似物的合成:各种维生素 D3 类似物的合成,包括 23-氧杂、23-硫杂和 23-氧杂-24-氧代-1α,25-二羟基维生素 D3,都以英霍芬-利特高二醇为起始点。与传统的维生素 D3 相比,这些类似物表现出降低的细胞分化和钙血症作用 (Allewaert et al., 1993)。

维生素 D 代谢物的功能化:开发了一种在衍生自英霍芬-利特高二醇的中间体中引入 C-18 处羟基的方法,促进了新型维生素 D3 化合物的合成 (Valles, Castedo, & Mouriño, 1992)。

25-羟基温道斯-格伦德曼酮的合成:报道了从英霍芬-利特高二醇中有效合成这种酮,证明了英霍芬-利特高二醇在合成复杂有机化合物中的实用性 (Fall, Vitale, & Mouriño, 2000)。

超声诱导共轭加成:描述了一种从英霍芬-利特高二醇构建与维生素 D3 相关的片段的方法,突出了其在先进化学合成技术中的作用 (Sestelo, Mascareñas, Castedo, & Mouriño, 1993)。

钙三烯酸的合成:开发了一个从英霍芬-利特高二醇开始的 11 步合成过程,用于钙三烯酸及其衍生物,这对于理解维生素 D 代谢至关重要 (Meyer, Rentsch, & Marti, 2014)。

霍顿酮的合成:霍顿酮 A-C 是从维生素 D2 通过英霍芬-利特高二醇合成的,证明了其在生产天然产物中的适用性 (Stambulyan & Minehan, 2016)。

作用机制

Target of Action

Inhoffen Lythgoe diol is an organic molecule that is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .

Mode of Action

The mode of action of Inhoffen Lythgoe diol primarily involves its role as a catalyst and a ligand in organic synthesis . It is used in chiral selective reactions, which are reactions that preferentially form one enantiomer of a chiral molecule . This property makes it valuable in the synthesis of a wide range of compounds, including nitrogen- and sulfur-containing natural products, pharmaceuticals, and materials for science .

Biochemical Pathways

Inhoffen Lythgoe diol is involved in various biochemical pathways due to its role in organic synthesis . It is used in the synthesis of a wide range of compounds, affecting the biochemical pathways associated with these compounds . For instance, it has been used in the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol .

Result of Action

The result of Inhoffen Lythgoe diol’s action is the formation of a wide range of compounds through chiral selective reactions . These compounds can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of Inhoffen Lythgoe diol can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the chiral selective reactions in which Inhoffen Lythgoe diol is used .

未来方向

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis. Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . Another research suggests that the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked Inhoffen–Lythgoe diol derived CD-ring fragment is reported .

属性

IUPAC Name |

(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPRYXDIHQLGH-NAWOPXAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCCC2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the Inhoffen-Lythgoe diol in vitamin D chemistry?

A1: The Inhoffen-Lythgoe diol serves as a versatile building block for constructing the CD-ring system found in vitamin D and its analogs [, , , , , , , , , ]. Its structure allows for various chemical modifications, enabling the synthesis of a diverse range of vitamin D derivatives with tailored biological properties.

Q2: How is the Inhoffen-Lythgoe diol typically utilized in vitamin D synthesis?

A2: It's frequently employed in a convergent synthetic strategy [, ]. This involves separately synthesizing the A-ring fragment and attaching it to the Inhoffen-Lythgoe diol-derived CD-ring fragment, ultimately leading to the target vitamin D compound.

Q3: Can you provide some specific examples of how the Inhoffen-Lythgoe diol has been used to synthesize biologically active vitamin D analogs?

A3: Certainly! Researchers have successfully synthesized:

- 2,22-Dimethylene analogues of 19-Norcalcitriol: These analogs, designed using the Inhoffen-Lythgoe diol, demonstrated promising activity in binding to the vitamin D receptor (VDR) and displayed enhanced differentiation and transcriptional activity compared to calcitriol [].

- Tacalcitol: A gram-scale synthesis of this vitamin D3 analog was achieved using the Inhoffen-Lythgoe diol as a starting material [].

- (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone: This compound was synthesized via a convergent route involving the Inhoffen-Lythgoe diol and a novel C–D-ring fragment coupling strategy [].

- 23-Fluorinated 25-hydroxyvitamin D3 analogues: The Inhoffen-Lythgoe diol served as a precursor for synthesizing these fluorinated analogs, which exhibited altered metabolism profiles compared to the parent compound [].

Q4: Beyond vitamin D synthesis, are there other applications of the Inhoffen-Lythgoe diol?

A4: Yes, it's also a valuable starting material for synthesizing other natural products. For instance, researchers successfully synthesized (-)-hortonones A-C from the Inhoffen-Lythgoe diol without using protecting groups [].

Q5: What are some challenges associated with the synthesis and use of the Inhoffen-Lythgoe diol?

A5: One challenge lies in controlling the stereochemistry during the synthesis of the diol and subsequent transformations. Achieving high diastereoselectivity is crucial for obtaining the desired isomers of vitamin D analogs []. Additionally, efficient and scalable synthetic routes are essential for producing sufficient quantities of the diol and its derivatives for research and potential therapeutic applications.

Q6: Have there been any studies exploring alternative synthetic routes to the Inhoffen-Lythgoe diol?

A6: Yes, researchers have explored a novel intermolecular Diels–Alder strategy for a formal synthesis of the Inhoffen-Lythgoe diol, aiming to improve stereochemical control and efficiency [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

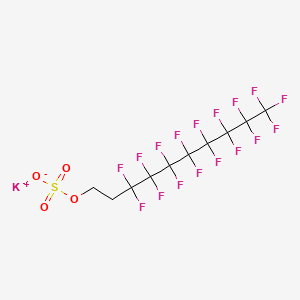

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

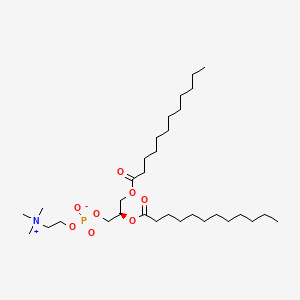

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

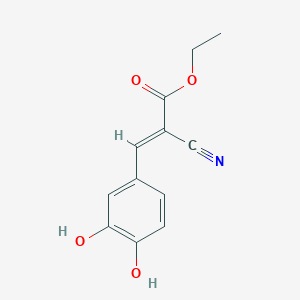

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)